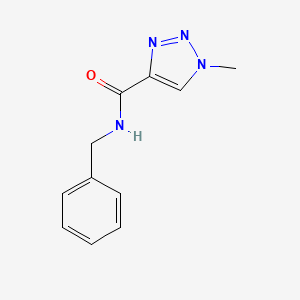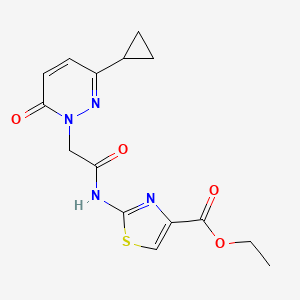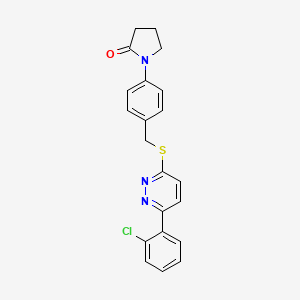
N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocyclic compounds that are part of essential building blocks like amino acids, nucleotides, etc . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis and chemical behavior of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide derivatives have been extensively explored. For instance, the study by Albert and others on v-Triazolo[4,5-d]pyrimidines reveals the cyclization of 4-methylamino-1,2,3-triazole-5-carboxamide and its derivatives, demonstrating complex reaction mechanisms and product formations (Albert, 1981). Similarly, Szabó et al. synthesized N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, revealing significant antiproliferative activities in vitro, which illustrates the compound's utility in medicinal chemistry research (Szabó et al., 2016).
Structural and Biological Activities
Several studies have focused on the structural characterization and biological activities of this compound derivatives. Research by Nein et al. on 5-hydroxy-1-tolyl(benzyl)-1,2,3-triazoles demonstrated the ability of these compounds to undergo alkylation reactions, suggesting potential applications in synthetic and medicinal chemistry (Nein et al., 2016). Additionally, Kelly et al. synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on certain cancer cell lines, indicating their potential as anticancer agents (Kelly et al., 2007).
Catalysis and Material Science
The compound and its derivatives have also been researched for applications in catalysis and material science. Saleem et al. discussed the synthesis of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, showcasing their application in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013). This highlights the compound's versatility in facilitating chemical transformations.
Mécanisme D'action
Target of Action
N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with a variety of potential targets. The primary targets are likely to be enzymes or receptors that interact with the triazole moiety . The specific role of these targets can vary widely, depending on the biological context.
Mode of Action
The compound interacts with its targets through the triazole moiety. The nitrogen atoms of the triazole ring can form hydrogen bonds with the target, leading to changes in the target’s function . The benzyl and carboxamide groups may also contribute to the binding affinity and specificity.
Biochemical Pathways
It’s known that triazole derivatives can affect a variety of biochemical pathways, often by inhibiting key enzymes . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The compound is likely to have good bioavailability due to its small size and the presence of polar groups . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to make accurate predictions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Potential effects could include changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets
Propriétés
IUPAC Name |
N-benzyl-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15-8-10(13-14-15)11(16)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBPGWWYJKCYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)

![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)



![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)
